![molecular formula C8H6N2O3S B2935241 2-甲氧基-5-硝基苯并[d]噻唑 CAS No. 1421491-60-2](/img/structure/B2935241.png)

2-甲氧基-5-硝基苯并[d]噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methoxy-5-nitrobenzo[d]thiazole” is a chemical compound . It is an organic intermediate with borate and sulfonamide groups . It is also known to be a part of the thiazole family .

Synthesis Analysis

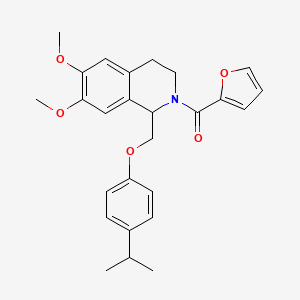

The synthesis of “2-Methoxy-5-nitrobenzo[d]thiazole” and its derivatives involves several steps . The process includes coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The molecular structure of “2-Methoxy-5-nitrobenzo[d]thiazole” is characterized by the presence of sulfur and nitrogen atoms in the thiazole ring . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

The thiazole ring in “2-Methoxy-5-nitrobenzo[d]thiazole” has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . The ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

科学研究应用

Antimicrobial Applications

2-Methoxy-5-nitrobenzo[d]thiazole: has been studied for its potential as an antimicrobial agent. Thiazole derivatives, including this compound, have shown activity against various bacterial strains. For instance, they can act as inhibitors of bacterial DNA gyrase, an enzyme critical for DNA replication in bacteria . This application is significant in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Antifungal and Antiparasitic Effects

Research has indicated that thiazole compounds exhibit antifungal properties, making them candidates for treating fungal infections . Additionally, their antiparasitic activity has been noted, which could lead to treatments for diseases caused by parasitic infections.

Anti-inflammatory Properties

In the realm of anti-inflammatory drugs, 2-Methoxy-5-nitrobenzo[d]thiazole derivatives have been synthesized and evaluated for their efficacy. These compounds have shown promise in inhibiting pro-inflammatory enzymes, which could be beneficial in treating chronic inflammatory diseases .

Anticancer Research

Thiazole derivatives are being explored for their antitumor and cytotoxic activities. They have the potential to interfere with cancer cell proliferation and could be used to design novel anticancer drugs .

Neuroprotective Potential

The neuroprotective potential of thiazole compounds is another area of interest. They may play a role in the synthesis of neurotransmitters or act as modulators of neuroreceptors, which could be useful in treating neurodegenerative diseases .

Agricultural Applications

In agriculture, thiazole derivatives, including 2-Methoxy-5-nitrobenzo[d]thiazole , can be used as fungicides or biocides to protect crops from fungal pathogens and pests . This application is crucial for improving crop yield and food security.

作用机制

Target of Action

Similar compounds, such as benzothiazole derivatives, have been found to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes including inflammation and pain sensation.

Mode of Action

Benzothiazole derivatives have been shown to inhibit cox-1, thereby reducing the production of prostaglandins . This suggests that 2-Methoxy-5-nitrobenzo[d]thiazole may interact with its targets in a similar manner, leading to changes in cellular processes.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-Methoxy-5-nitrobenzo[d]thiazole.

Result of Action

Based on the potential inhibition of cox-1, it could lead to a decrease in the production of prostaglandins, potentially reducing inflammation and pain sensation .

安全和危害

未来方向

属性

IUPAC Name |

2-methoxy-5-nitro-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTCUQAOADSIOBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-ethoxyphenyl)-3-((2-oxo-2-phenylethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2935159.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2935160.png)

![3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2935162.png)

![2-naphthalen-1-yl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2935168.png)

![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)